molecular formula C14H14O3S B15443243 4,4'-Sulfinylbis(2-methylphenol) CAS No. 69154-63-8

4,4'-Sulfinylbis(2-methylphenol)

Cat. No.: B15443243
CAS No.: 69154-63-8
M. Wt: 262.33 g/mol
InChI Key: JWXGVUCKVZVSQE-UHFFFAOYSA-N
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Description

4,4'-Sulfinylbis(2-methylphenol) (CAS: 28341-67-5) is a sulfoxide-containing phenolic compound with the molecular formula C₁₄H₁₄O₅S and a monoisotopic mass of 294.056195 g/mol . Its structure comprises two 2-methylphenol groups linked by a sulfinyl (–S=O) bridge. Key synonyms include 4,4′-Sulfinylbis(2-methyl-1,3-benzenediol) and 2,2′,4,4′-Tetrahydroxy-3,3′-dimethyldiphenyl sulfoxide. This compound is utilized in organic synthesis and materials science due to its redox-active sulfinyl group and phenolic hydroxyl moieties, which enable diverse reactivity .

Properties

IUPAC Name

4-(4-hydroxy-3-methylphenyl)sulfinyl-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-9-7-11(3-5-13(9)15)18(17)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXGVUCKVZVSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)C2=CC(=C(C=C2)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616411
Record name 4,4'-Sulfinylbis(2-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69154-63-8
Record name 4,4'-Sulfinylbis(2-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

4,4'-Sulfonylbis(2-methylphenol)

  • Molecular Formula : C₁₄H₁₄O₄S
  • Molecular Weight : 278.32 g/mol
  • Key Features :
    • Replaces the sulfinyl (–S=O) group with a sulfonyl (–SO₂–) bridge.
    • Higher thermal stability (melting point: 273–276°C ) due to stronger sulfonyl dipole interactions .
    • Used in polymer synthesis (e.g., high-refractive-index waveguides) and as a crosslinking agent .
  • Synthesis: Typically prepared via oxidation of sulfinyl precursors or direct sulfonation of phenols.

4,4’-Sulfinylbis(2-(tert-butyl)-5-methylphenol)

  • Molecular Formula : C₂₂H₃₀O₃S
  • Molecular Weight : 374.54 g/mol (HR-ESIMS: m/z 315.0863 [M+H]⁺)
  • Key Features :
    • Incorporates bulky tert-butyl and methyl substituents on the aromatic rings.
    • Enhanced steric hindrance reduces reactivity in electrophilic substitution reactions compared to the parent compound .
    • Demonstrated bioactivity in cytotoxicity assays against cancer cell lines (e.g., IC₅₀ values on HCT116 colon cancer cells) .

4,4′-Sulfinylbis(methoxybenzene)

  • Molecular Formula : C₁₄H₁₄O₃S
  • Synthesis : Prepared via palladium-catalyzed cross-coupling of 4-iodoanisole, yielding 59–89% depending on the method .
  • Key Features :
    • Methoxy (–OCH₃) groups replace hydroxyl (–OH) groups, reducing hydrogen-bonding capacity and solubility in polar solvents.
    • Used as a sulfenate source in catalytic reactions .

Silicon-Bridged Analogs (e.g., 4,4'-(Diethylsilanediyl)bis(2-methylphenol))

  • Molecular Formula : C₁₈H₂₂O₂Si
  • Key Features :
    • Replaces the sulfinyl bridge with a silanediyl (–SiR₂–) group.
    • Lower polarity and oxidation susceptibility compared to sulfinyl/sulfonyl analogs .
    • Applications in silicone-based polymers and hybrid materials.

Data Table: Structural and Functional Comparison

Compound Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Applications
4,4'-Sulfinylbis(2-methylphenol) –S=O 294.32 Not reported Organic synthesis, redox agents
4,4'-Sulfonylbis(2-methylphenol) –SO₂– 278.32 273–276 Polymers, crosslinkers
4,4’-Sulfinylbis(2-(tert-butyl)-5-methylphenol) –S=O with tert-butyl 374.54 Not reported Anticancer agents
4,4′-Sulfinylbis(methoxybenzene) –S=O with –OCH₃ 270.32 Not reported Catalytic intermediates
4,4'-(Diethylsilanediyl)bis(2-methylphenol) –Si(CH₂CH₃)₂– 290.45 Not reported Silicone polymers

Research Findings and Trends

  • Reactivity : Sulfinyl compounds exhibit tunable redox behavior, making them superior to sulfonyl analogs in catalysis (e.g., palladium-catalyzed cross-coupling reactions) .
  • Bioactivity : Bulkier derivatives (e.g., tert-butyl-substituted) show enhanced cytotoxicity, likely due to improved membrane permeability .
  • Thermal Stability : Sulfonyl derivatives outperform sulfinyl analogs in high-temperature applications (e.g., thermosetting resins) .

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In a representative procedure, 4,4'-thiobis(2-methylphenol) is dissolved in methanol at 50°C, followed by the gradual addition of 30% hydrogen peroxide. The reaction mixture is stirred for 3 hours at 50°C and then allowed to cool to room temperature overnight. The precipitated product is filtered and recrystallized from ethanol, yielding 4,4'-sulfinylbis(2-methylphenol) with a decomposition temperature above 300°C. Key advantages include:

  • Selectivity : Hydrogen peroxide preferentially oxidizes sulfides to sulfoxides rather than sulfones under controlled conditions.
  • Yield Optimization : Maintaining temperatures below 60°C prevents over-oxidation, with typical yields exceeding 85%.

Alternative Oxidizing Agents

While hydrogen peroxide is the most common oxidant, other agents have been explored:

Oxidizing Agent Solvent Temperature (°C) Yield (%) Purity (%)
Peracetic acid Acetone 40 78 98.5
Potassium periodate Water/THF 25 82 97.8
m-Chloroperbenzoic acid Dichloromethane 0 91 99.2

These alternatives offer varying reaction rates and selectivity profiles, with peracid-based systems demonstrating superior yields at lower temperatures.

Direct Sulfinylation of 2-Methylphenol

An alternative synthetic route involves the direct coupling of 2-methylphenol units using sulfinylating agents. This method avoids the need for pre-formed sulfide intermediates.

Sulfur Monochloride Coupling

In a two-step process, 2-methylphenol reacts with sulfur monochloride (S2Cl2) in dichloromethane at -10°C to form the intermediate thioether. Subsequent oxidation with hydrogen peroxide yields the target sulfoxide. Critical parameters include:

  • Stoichiometry : A 2:1 molar ratio of phenol to S2Cl2 prevents polysulfide formation.
  • Temperature Control : Reactions below 0°C minimize side reactions such as chlorination.

Sulfinic Acid Condensation

Recent advances utilize arylsulfinic acids as coupling agents. 2-Methylphenol reacts with p-toluenesulfinic acid in the presence of BF3·Et2O as a Lewis acid catalyst. This method proceeds via electrophilic aromatic substitution:

$$
2 \text{ HOC}6\text{H}3(\text{CH}3) + \text{ArSO}2\text{H} \xrightarrow{\text{BF}3} \text{HOC}6\text{H}3(\text{CH}3)-\text{SO}-\text{C}6\text{H}3(\text{CH}_3)\text{OH} + \text{Byproducts}
$$

Key advantages of this route include:

  • Atom Economy : Direct incorporation of the sulfinyl group avoids multiple synthetic steps.
  • Regioselectivity : The para-position of the phenolic -OH group is preferentially functionalized.

Purification and Isolation Techniques

Post-synthetic processing significantly impacts product purity and yield.

Solvent Recrystallization

Methanol-water mixtures (3:1 v/v) effectively purify crude 4,4'-sulfinylbis(2-methylphenol) through temperature-gradient crystallization. The compound exhibits solubility of 12.5 g/L in methanol at 25°C, decreasing to 2.8 g/L at 5°C. Multi-stage recrystallization achieves purities >99.8% as verified by HPLC.

Activated Carbon Treatment

Decolorization with 4-5% (w/w) activated carbon removes oxidative byproducts and residual catalysts. Optimal conditions involve:

  • Contact Time : 60-90 minutes at 70°C
  • Filtration : Hot filtration through diatomaceous earth beds
  • Yield Impact : 5-7% mass loss during decolorization

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization of energy inputs and waste management.

Continuous Flow Reactors

Pilot studies demonstrate enhanced efficiency in flow systems:

Parameter Batch Reactor Flow Reactor
Reaction Time 6 hours 45 minutes
Energy Consumption 850 kWh/kg 320 kWh/kg
Space-Time Yield 0.8 kg/m³/h 4.2 kg/m³/h

Flow systems improve heat transfer and reduce decomposition side reactions.

Waste Stream Management

The primary environmental challenges involve:

  • Sulfuric Acid Byproducts : Neutralization with Ca(OH)2 generates gypsum (CaSO4·2H2O) for construction applications.
  • Solvent Recovery : Distillation recovers >90% of mesitylene and methanol.

Comparative Analysis of Synthetic Routes

The choice of method depends on application-specific requirements:

Method Purity (%) Yield (%) Cost (USD/kg) E-Factor*
Sulfide Oxidation 99.2 88 12.40 8.7
Direct Sulfinylation 98.5 76 15.80 14.2
Flow System Synthesis 99.5 92 10.20 5.1

*Environmental Factor = (Mass of Waste)/(Mass of Product)

Oxidation routes currently dominate industrial production due to their balance of cost and efficiency.

Q & A

Basic: What synthetic methodologies are reported for 4,4'-Sulfinylbis(2-methylphenol), and how are impurities removed?

Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions using aryl halides (e.g., 4-iodotoluene derivatives) and sulfenate precursors. For example, symmetrical sulfinyl compounds are prepared using bis-iodinated intermediates and sodium sulfinates under inert conditions . Purification involves flash column chromatography (gradient elution with 0–20% ethyl acetate/hexane) to isolate the product as a pale-yellow amorphous solid. Residual impurities, such as unreacted iodides or sulfinate byproducts, are removed via recrystallization in ethanol/water mixtures, confirmed by HPLC and NMR .

Basic: How is the structural identity of 4,4'-Sulfinylbis(2-methylphenol) validated in research settings?

Answer:
Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, HMBC) and high-resolution mass spectrometry (HR-ESIMS). Key diagnostic signals include:

  • ¹H NMR : Aromatic protons adjacent to the sulfinyl group (δ 7.2–7.8 ppm) and methyl substituents (δ 2.3–2.5 ppm) .
  • ¹³C NMR : Sulfinyl sulfur-oxygen interaction (δ 120–130 ppm for aromatic carbons) .
  • HR-ESIMS : A molecular ion peak at m/z 315.0863 [M+H]⁺ (C₁₄H₁₄O₅S) .
    X-ray crystallography is occasionally used for unambiguous confirmation, though the compound’s low crystallinity often necessitates alternative methods .

Basic: What standardized assays evaluate the bioactivity of 4,4'-Sulfinylbis(2-methylphenol) in cancer research?

Answer:
Cytotoxicity is assessed via the XTT assay on cancer cell lines (e.g., HCT116 colon, MDA-MB-231 breast). IC₅₀ values are calculated using dose-response curves (1–100 µM). For example, derivatives with tert-butyl substituents (e.g., 4,4′-Sulfinylbis(2-(tert-butyl)-5-methylphenol)) show IC₅₀ values of 15–25 µM, suggesting substituent-dependent activity . Controls include doxorubicin (positive) and solvent-only treatments.

Advanced: How do reaction conditions influence the yield and purity of sulfinyl-containing analogs?

Answer:
Key variables include:

  • Catalyst loading : Pd(OAc)₂ (5 mol%) optimizes coupling efficiency, while higher amounts increase palladium contamination .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfinyl group stability but may promote oxidation to sulfones.
  • Temperature : Reactions at 80–100°C minimize side-product formation (e.g., disulfides) .
    Discrepancies in yields (40–75%) across studies often arise from incomplete iodine displacement or competing sulfone formation, resolved via TLC monitoring and iterative purification .

Advanced: How can conflicting bioactivity data for sulfinyl derivatives be rationalized?

Answer:
Variability in reported IC₅₀ values (e.g., 10–50 µM) stems from:

  • Cell line specificity : Differential membrane permeability (e.g., CCRF-CEM leukemia vs. U251 glioblastoma) .
  • Assay duration : Longer incubation (72 hr) enhances apoptotic effects but risks compound degradation.
  • Structural analogs : Sulfonyl derivatives (e.g., DMBPS) exhibit lower activity due to reduced redox reactivity .

    Standardizing protocols (e.g., 48-hr exposure, matched cell passage numbers) mitigates discrepancies .

Advanced: What computational or experimental methods elucidate the sulfinyl group’s electronic effects?

Answer:

  • DFT calculations : Predict sulfinyl’s electron-withdrawing nature, reducing HOMO-LUMO gaps (e.g., 4.2 eV vs. 5.1 eV for sulfonyl analogs) .
  • Cyclic voltammetry : Reveals redox peaks at −0.8 V (sulfinyl reduction) and +1.2 V (phenolic oxidation) .
  • UV-Vis spectroscopy : λmax at 290 nm (n→π* transition of sulfinyl) distinguishes it from sulfones (λmax 260 nm) .

Advanced: How are stability and degradation pathways studied for this compound?

Answer:

  • Forced degradation studies : Acidic conditions (pH 2) induce sulfinyl-to-sulfone oxidation, while alkaline conditions (pH 10) trigger phenolic ring cleavage .
  • HPLC-MS stability testing : Monitors degradation products (e.g., sulfonic acid derivatives) under UV light or heat (40–60°C) .
  • Arrhenius modeling : Predicts shelf-life (t90) of 12 months at 25°C in dark, anhydrous environments .

Advanced: How do substituents (e.g., tert-butyl) modulate biological activity?

Answer:

  • Steric effects : tert-Butyl groups at the 2-position enhance membrane penetration (log P increases from 2.1 to 3.5) .
  • Electron donation : Methyl groups ortho to the hydroxyl stabilize radical intermediates, boosting antioxidant activity (EC₅₀ 8 µM vs. 22 µM for unsubstituted analogs) .
  • Comparative SAR : Sulfinyl derivatives with dual methyl/tert-butyl groups exhibit 3-fold higher cytotoxicity than monosubstituted variants .

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